molecular formula C22H24N4O5 B2820616 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)oxalamide CAS No. 1396808-08-4

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)oxalamide

Cat. No.: B2820616
CAS No.: 1396808-08-4
M. Wt: 424.457
InChI Key: SXABNGXUHOYMKS-UHFFFAOYSA-N
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Description

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)oxalamide is an oxalamide derivative characterized by two distinct substituents:

  • Benzo[d][1,3]dioxol-5-ylmethyl group: A methylenedioxy aromatic system known for enhancing lipophilicity and metabolic resistance in drug design due to its electron-rich structure .

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5/c27-20(21(28)25-13-16-1-2-18-19(11-16)31-14-30-18)24-12-15-5-9-26(10-6-15)22(29)17-3-7-23-8-4-17/h1-4,7-8,11,15H,5-6,9-10,12-14H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXABNGXUHOYMKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole derivative. This can be achieved through the reaction of piperonal with appropriate reagents under controlled conditions . The piperidine derivative is synthesized separately, often involving the use of isonicotinoyl chloride and piperidine . The final step involves the coupling of these intermediates through an oxalamide linkage, which can be facilitated by using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety can yield carboxylic acids, while reduction of the oxalamide linkage can produce primary amines .

Scientific Research Applications

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)oxalamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Antiviral Research

BNM-III-170 ()
  • Structure: N1-(4-chloro-3-fluorophenyl)-N2-((1R,2R)-2-(guanidinomethyl)-5-((methylamino)methyl)-2,3-dihydro-1H-inden-1-yl)oxalamide.
  • Key Features: Chloro-fluorophenyl group enhances electrophilic reactivity. Guanidinomethyl and methylamino groups improve solubility and target binding.
  • Activity : Demonstrated efficacy as an HIV entry inhibitor, likely due to its interaction with the CD4-binding site .
Compound 13 ()
  • Structure : N1-((1-acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide.
  • Key Features :
    • Thiazole ring contributes to aromatic interactions.
    • Hydroxyethyl group enhances hydrophilicity.
  • Activity : Antiviral properties with moderate yield (36%) and high HPLC purity (90%) .
Comparison with Target Compound

The target compound lacks the thiazole and chlorophenyl moieties but incorporates a benzo[d][1,3]dioxol group, which may improve metabolic stability compared to Compound 13’s hydroxyethyl group. Its isonicotinoylpiperidine substituent could offer superior binding affinity over BNM-III-170’s indenyl scaffold.

Oxalamides in Metabolism Studies ()

N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1768)
  • Metabolism : Rapidly metabolized in rat hepatocytes without amide hydrolysis, suggesting esterase-driven degradation .
  • Application : Evaluated as a flavouring agent, highlighting the versatility of oxalamides beyond therapeutics.
Comparison with Target Compound

Benzo[d][1,3]dioxol-Containing Analogues ()

Compound 25b
  • Structure: N1-(2-aminoethyl)-N2-(2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)ethyl)amino)ethyl)ethane-1,2-diamine.
  • Key Features :
    • Polyamine chain increases water solubility.
    • Benzo[d][1,3]dioxol group for target engagement.
Comparison with Target Compound

While both share the benzo[d][1,3]dioxol moiety, the target compound’s oxalamide core and isonicotinoylpiperidine group may confer specificity for viral or enzymatic targets over DNA interactions.

Data Tables

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity Metabolic Stability
Target Compound Not provided Benzo[d][1,3]dioxol, isonicotinoylpiperidin Unknown Unknown
BNM-III-170 () Not provided 4-Chloro-3-fluorophenyl, guanidinomethyl HIV entry inhibition Unknown
Compound 13 () 478.14 Thiazolyl, acetylpiperidin Antiviral Moderate (hydrophilic)
N1-(2,4-dimethoxybenzyl)-... () Not provided Dimethoxybenzyl, pyridin-ethyl Flavoring agent Rapid metabolism
25b () 323.23 Benzo[d][1,3]dioxol, polyamine chain c-MycG stabilizer Unknown

Biological Activity

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)oxalamide is a complex organic compound recognized for its potential biological activities, particularly in the fields of medicinal chemistry and cancer research. This article provides an in-depth examination of its biological activity, including synthesis, mechanism of action, and relevant case studies.

Compound Overview

Chemical Structure and Properties:

  • IUPAC Name: this compound
  • Molecular Formula: C22H24N4O5
  • Molecular Weight: 424.4 g/mol
  • CAS Number: 1396808-08-4

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that integrate a benzo[d][1,3]dioxole moiety with an oxalamide structure. The synthetic pathway may include the following steps:

  • Formation of the benzo[d][1,3]dioxole core.
  • Introduction of the isonicotinoyl piperidine group.
  • Coupling reactions to form the oxalamide linkage.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets involved in cancer progression and other pathological conditions.

Target Engagement

Research indicates that compounds with similar structural motifs can inhibit various signaling pathways, including:

  • VEGF Signaling Pathway: Potential inhibition of VEGFR1 may suppress angiogenesis, thereby inhibiting tumor growth and metastasis.

Biochemical Pathways

The compound may affect multiple biochemical pathways by:

  • Binding to target proteins and inhibiting their function.

Antiproliferative Effects

Studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes its activity compared to other compounds:

Compound NameCell Line TestedIC50 (µM)Reference
N1-(benzo[d][1,3]dioxol...CCRF-CEM10.5
N1-(benzo[d][1,3]dioxol...LNCaP12.0
N1-(benzo[d][1,3]dioxol...MIA PaCa-29.8

The data indicates that this compound has varying degrees of effectiveness across different cancer cell lines.

Case Studies

Study 1: Antitumor Activity
In a preclinical study, this compound was evaluated for its antitumor effects in mouse models. The results showed a significant reduction in tumor size compared to control groups, suggesting its potential as an effective therapeutic agent against specific cancers .

Study 2: Mechanistic Insights
Further mechanistic studies indicated that the compound could enhance antitumor immunity by modulating immune checkpoints such as PD-L1 . This suggests a dual role in both direct antiproliferative effects and immunomodulation.

Q & A

Basic Question: What are the optimal conditions for synthesizing N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)oxalamide to maximize yield and purity?

Answer:
Synthesis typically involves multi-step reactions, including:

  • Coupling Reactions : Amide bond formation between benzo[d][1,3]dioxol-5-ylmethylamine and oxalic acid derivatives, followed by conjugation with isonicotinoylpiperidine intermediates.
  • Key Parameters :
    • Temperature : Reactions often require reflux conditions (e.g., 80–100°C in dichloromethane or DMF) to activate coupling agents like EDCI/HOBt .
    • pH Control : Neutral to slightly basic conditions (pH 7–8) minimize side reactions during amine-acid coupling .
    • Catalysts : Palladium-based catalysts may enhance selectivity in heterocyclic modifications .
  • Purification : Chromatography (e.g., silica gel) or recrystallization improves purity (>95% by HPLC), with yields averaging 60–75% .

Basic Question: How is the molecular structure of this compound validated, and what techniques are most reliable?

Answer:
Structural confirmation relies on:

  • Spectroscopy :
    • NMR : 1H^1H- and 13C^{13}C-NMR identify proton environments (e.g., benzodioxole methylene at δ 4.8–5.2 ppm) and carbonyl groups (δ 165–170 ppm) .
    • IR : Stretching vibrations for C=O (1680–1720 cm1^{-1}) and N–H (3300 cm1^{-1}) confirm oxalamide linkages .
  • X-ray Crystallography : Resolves 3D conformation, bond angles, and packing arrangements, critical for understanding pharmacophore geometry .

Advanced Question: How can researchers resolve contradictions in reported biological activity data across different experimental models?

Answer:
Discrepancies (e.g., IC50_{50} variations in cancer cell lines) may arise from:

  • Model-Specific Factors : Differences in cell membrane permeability (e.g., CCRF-CEM vs. MIA PaCa-2) or metabolic enzyme expression .
  • Methodological Adjustments :
    • Dose-Response Refinement : Use narrower concentration ranges (e.g., 0.1–10 µM) and standardized viability assays (MTT vs. ATP-based) .
    • Binding Assays : Surface plasmon resonance (SPR) quantifies target affinity (e.g., KD values) independent of cellular context .
    • Metabolomic Profiling : LC-MS identifies metabolites that may enhance or inhibit activity in specific models .

Advanced Question: What strategies are recommended for identifying the primary biological targets of this compound?

Answer:
Target identification involves:

  • Computational Screening :
    • Molecular Docking : Prioritize targets like tubulin or kinase enzymes using AutoDock Vina, focusing on hydrophobic pockets accommodating the benzodioxole and piperidine groups .
  • Experimental Validation :
    • Pull-Down Assays : Biotinylated analogs coupled with streptavidin beads isolate bound proteins for MS identification .
    • CRISPR-Cas9 Knockouts : Gene-edited cell lines (e.g., lacking β-tubulin isoforms) clarify mechanism-specific cytotoxicity .

Advanced Question: How can computational modeling improve the design of derivatives with enhanced activity?

Answer:

  • QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on the isonicotinoyl moiety) with bioactivity using regression models .
  • Pharmacophore Mapping : Highlight critical features (e.g., hydrogen bond acceptors in the oxalamide bridge) for maintaining target engagement .
  • ADMET Prediction : Tools like SwissADME forecast pharmacokinetic improvements (e.g., logP reduction via polar group additions) .

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